Butane-1,4-diyl dinonanoate
Description
Butane-1,4-diyl dinonanoate (CAS: 93280-98-9) is a diester compound formed by the esterification of 1,4-butanediol with two equivalents of nonanoic acid. Its molecular formula is C₂₂H₄₂O₄, with a molecular weight of 370.57 g/mol (calculated based on structural analysis).
Properties
CAS No. |
15805-92-2 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
4-nonanoyloxybutyl nonanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-17-21(23)25-19-15-16-20-26-22(24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
NSZQGANCYYPANK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
Other CAS No. |
15805-92-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Butane-1,4-diyl dinonanoate with four analogous compounds based on functional groups, molecular properties, and applications:
Key Observations:
Lipophilicity and Solubility: this compound’s long alkyl chains (C9) render it significantly more lipophilic than derivatives with shorter or polar substituents (e.g., diacetoacetate or chloroacetate). This property makes it suitable for hydrophobic applications like plasticizers. In contrast, Butane-1,4-diyl diacetoacetate’s lower logP (0.167) suggests moderate aqueous solubility, favoring its use in drug delivery systems .
Thermal Stability and Reactivity :
- Chloroacetate and sulfonyl chloride derivatives exhibit high reactivity due to electron-withdrawing groups (Cl, SO₂Cl), enabling crosslinking in polymers .
- The dioxolane dione derivative’s thermal lability limits its use to controlled synthetic environments .
Crystallinity vs. Flexibility: The chloroacetate derivative’s rigid crystal lattice (stabilized by hydrogen bonds) contrasts with the dinonanoate’s likely liquid state, highlighting how side-chain length influences phase behavior .
Research Findings and Data Gaps
- Synthetic Challenges: While this compound’s synthesis can be inferred from esterification methods in , specific yield or purity data are absent.
- Thermodynamic Data: No melting/boiling points or enthalpy values are provided for dinonanoate, unlike 1,4-diiodobutane (mp = 4.5°C, ΔHvap = 45.3 kJ/mol) in .
- Pharmaceutical Relevance: notes structurally related butane-1,4-diyl piperazine derivatives as pharmaceutical impurities, suggesting dinonanoate derivatives may require stringent purity controls in drug development .
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly employed for the preparation of butane-1,4-diyl dinonanoate, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves esterification reactions between 1,4-butanediol and nonanoic acid derivatives, using catalysts like sulfuric acid or lipases. Optimization includes temperature control (e.g., 60–80°C for acid catalysis), stoichiometric excess of nonanoic acid, and purification via vacuum distillation or column chromatography. Comparative studies of analogous esters (e.g., butane-1,4-diyl bis(furan-2-carboxylate)) suggest solvent selection (e.g., toluene for azeotropic water removal) significantly impacts yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkages and backbone symmetry. Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretching (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) may be used, as demonstrated for structurally related esters like butane-1,4-diyl bis(benzenecarbothioate) .
Q. What solvents are suitable for dissolving this compound, and how does solubility vary with temperature?
- Methodological Answer : The compound’s solubility in organic solvents (e.g., ethyl acetate, dichloromethane) can be predicted using the Joback method or experimental measurements. For example, analogous ionic liquids (e.g., 1,1'-(butane-1,4-diyl)-bis(3-methylpyridinium) dihexafluorophosphate) show increased solubility in polar aprotic solvents at elevated temperatures (288–333 K), suggesting similar behavior for this compound .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported thermal stability profiles of this compound derivatives?
- Methodological Answer : Conflicting thermal stability data may arise from polymorphic variations or impurities. SCXRD using SHELXL or ORTEP-III can identify packing motifs influencing stability. Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) under inert atmospheres quantifies decomposition temperatures. For example, poly(glycolic acid) analogs show crystallinity-dependent stability, a principle applicable here .
Q. What analytical strategies are recommended for detecting trace degradation products of this compound in biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) coupled with HPLC-MS/MS is effective for low-abundance analytes. Isotope dilution using deuterated internal standards (e.g., MDA-d₂ for malondialdehyde analogs) improves quantification accuracy. Method validation should include spike-recovery experiments in synthetic urine or plasma, as demonstrated for oxidative stress biomarkers .
Q. How do steric and electronic effects influence the reactivity of this compound in supramolecular assemblies?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) predicts interactions between the ester’s alkyl chains and host molecules (e.g., cyclodextrins). Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities. Studies on pyridinium-based ionic liquids (e.g., 1,1'-(butane-1,4-diyl)dipyridinium dibromide) reveal chain length-dependent host-guest dynamics .
Q. What experimental protocols mitigate challenges in achieving high-resolution crystallography for this compound?
- Methodological Answer : Slow evaporation from solvent mixtures (e.g., ethanol/water) promotes single-crystal growth. Data collection with a Bruker CCD diffractometer and refinement via SHELXL ensure accuracy. For twinned crystals, the Hooft parameter in SHELXL improves R-factor convergence, as applied to macromolecular systems .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
